2-(3,4-Dimethylphenyl)-4-[(4-fluorophenyl)methyl]-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one
Description
The compound 2-(3,4-Dimethylphenyl)-4-[(4-fluorophenyl)methyl]-1,1-dioxo-1λ⁶,2,4-benzothiadiazin-3-one belongs to the benzothiadiazinone class, characterized by a bicyclic core structure with a sulfonyl group and ketone functionality. Its molecular architecture includes a 3,4-dimethylphenyl substituent at position 2 and a 4-fluorophenylmethyl group at position 2. These substituents are hypothesized to enhance its pharmacological profile by modulating electronic and steric interactions with biological targets, such as enzymes or receptors involved in inflammation or metabolic regulation .
Properties
Molecular Formula |
C22H19FN2O3S |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
2-(3,4-dimethylphenyl)-4-[(4-fluorophenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
InChI |
InChI=1S/C22H19FN2O3S/c1-15-7-12-19(13-16(15)2)25-22(26)24(14-17-8-10-18(23)11-9-17)20-5-3-4-6-21(20)29(25,27)28/h3-13H,14H2,1-2H3 |
InChI Key |
USNJFKLGXGAGBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethylphenyl)-4-[(4-fluorophenyl)methyl]-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one typically involves the following steps:
Formation of the Benzothiadiazine Core: The core structure can be synthesized through a cyclization reaction involving a suitable precursor such as a sulfonamide and a halogenated aromatic compound.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Various substitution reactions can introduce different functional groups, modifying the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, benzothiadiazine derivatives are often studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. This compound may exhibit similar activities, making it a candidate for drug discovery and development.
Medicine
Medicinal applications of this compound could include its use as a therapeutic agent for treating diseases such as cancer, inflammation, and infectious diseases. Its ability to interact with specific molecular targets makes it a promising lead compound.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethylphenyl)-4-[(4-fluorophenyl)methyl]-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the modulation of biochemical pathways, resulting in the compound’s observed biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Benzothiadiazinone Family
4-[(4-Chlorophenyl)methyl]-2-(4-methoxyphenyl)-1,1-dioxo-1λ⁶,2,4-benzothiadiazin-3-one
- Substituents :
- Position 2: 4-Methoxyphenyl (electron-donating methoxy group).
- Position 4: 4-Chlorophenylmethyl (electron-withdrawing chlorine atom).
- The 4-chlorophenylmethyl group introduces a halogen atom, which may enhance lipophilicity but reduce metabolic stability compared to the 4-fluorophenylmethyl group .
Phthalazine Derivatives with 3,4-Dimethylphenyl Substituents
Functional Analogues with Fluorophenylmethyl Groups
Calcium (3R,5S,E)-7-(4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoate
- Structure : A pyrimidine-based calcium salt with a 4-fluorophenyl group.
- Comparison: The 4-fluorophenyl group is shared, but the core structure diverges significantly (pyrimidine vs. benzothiadiazinone). Pharmacokinetic Impact: Fluorine atoms improve metabolic stability and membrane permeability, a feature likely shared with the target compound .
Data Tables: Structural and Pharmacological Comparisons
Table 1: Structural Features of Benzothiadiazinone Derivatives
Table 2: Pharmacological Activities
*Note: Direct pharmacological data for the target compound are unavailable; activities are inferred from structural analogues.
Molecular Docking Studies
- Glide Docking Methodology :
- Enrichment Factors :
- Glide 2.5 achieves 3× higher enrichment than earlier versions, highlighting its utility in identifying active derivatives during virtual screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
